molecular formula C6H7NO B087338 2-Hydroxy-4-methylpyridine CAS No. 13466-41-6

2-Hydroxy-4-methylpyridine

Cat. No. B087338
CAS RN: 13466-41-6
M. Wt: 109.13 g/mol
InChI Key: YBDRFJXGJQULGH-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylpyridine, also known as 4-Methyl-2(1H)-pyridinone, is a chemical compound with the empirical formula C6H7NO . It is formed by the tautomerization of 4-methyl pyridine during the synthesis of bis aldehydes . This compound is used as an intermediate in the preparation of oxobenzopyrancarboxylate derivatives as inhibitors of serine proteases and human leukocyte elastase .


Synthesis Analysis

2-Hydroxy-4-methylpyridine is formed by the tautomerization of 4-methyl pyridine during the synthesis of bis aldehydes . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .


Molecular Structure Analysis

The molecular weight of 2-Hydroxy-4-methylpyridine is 109.13 . The SMILES string representation is Cc1ccnc(O)c1 . The InChI key is YBDRFJXGJQULGH-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Hydroxy-4-methylpyridine is suitable for use in a study to investigate the equilibrium of self-association of 2-pyrrolidone (A) and 2-hydroxyl-4-methyl-pyridine (B), also the hetero-association between A and B in [2 H 3] acetonitrile by NMR .


Physical And Chemical Properties Analysis

2-Hydroxy-4-methylpyridine is a solid at 20°C . It has a boiling point of 186-187°C at 12 mmHg and a melting point of 131-134°C .

Scientific Research Applications

  • Structural Analysis : Kucharska et al. (2010) investigated the molecular and crystal structure, along with IR and Raman spectra, of 2-hydroxy-3-cyano-4-methylpyridine. They performed quantum chemical calculations and discussed the nature of vibrational modes and the role of hydrogen bonds in stabilizing the structure, suggesting its application in hybrid formation technology (Kucharska et al., 2010).

  • Vibrational and Electronic Properties : Balachandran et al. (2012) analyzed the conformational stability and vibrational spectra of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine using density functional theory. They provided insights into the molecular stability, bond strength, and charge transfer properties, which are crucial for various applications, including materials science (Balachandran et al., 2012).

  • Phytotoxic Activity : Demuner et al. (2009) synthesized several derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one and evaluated their phytotoxic activity on different plant species. These compounds showed selective phytotoxicity and could serve as lead structures for developing new herbicides (Demuner et al., 2009).

  • Electrophoretic Separation : Wren (1991) explored the optimization of pH in the electrophoretic separation of 2-, 3-, and 4-methylpyridines. Understanding the separation mechanism and conditions is essential in analytical chemistry and various biomedical applications (Wren, 1991).

  • Inhibition of Mild Steel Corrosion : Mert et al. (2014) investigated the inhibition effect of 2-amino-4-methylpyridine on mild steel corrosion in acidic conditions. Their findings are significant for industrial applications, especially in preventing material degradation (Mert et al., 2014).

  • PET Imaging : Kumata et al. (2015) developed a PET tracer for in vivo imaging of fatty acid amide hydrolase in rat and monkey brains, utilizing a derivative of 2-methylpyridine. This has implications for neurological research and drug development (Kumata et al., 2015).

Safety And Hazards

2-Hydroxy-4-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Hydroxy-4-methylpyridine has potential applications in the synthesis of various chemical compounds. Its use in the preparation of oxobenzopyrancarboxylate derivatives as inhibitors of serine proteases and human leukocyte elastase, as well as in the synthesis of (indanylamino)(pyridinyloxy)pyrazines and analogs as corticotropin-releasing factor type-1 receptor antagonists, suggests potential future directions for this compound .

properties

IUPAC Name

4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDRFJXGJQULGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299790
Record name 2-Hydroxy-4-methylpyridine
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydroxy-4-methylpyridine

CAS RN

91914-05-5, 13466-41-6
Record name 2-Pyridinol, 4-methyl-
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Record name 4-Methyl-2-pyridone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
JJ Lee, JH Yoon, SY Yang, ST Lee - FEMS microbiology letters, 2006 - academic.oup.com
… and the data obtained for the 2‐hydroxy‐4‐methylpyridine intermediate, the metabolites produced from 4‐MP and 4‐EP were identified as 2‐hydroxy‐4‐methylpyridine and 2‐hydroxy‐4…
Number of citations: 24 academic.oup.com
WC Luo, CC Lin, JA Lin, JS Chen - Journal of the Chinese …, 2000 - Wiley Online Library
This work in vestigated not only the equilibrium of self‐association of 2‐pyrrolidone (A) and that of 2‐hydroxyl‐4‐methyl‐pyridine (B), but also the hetero‐association between A and B in …
Number of citations: 6 onlinelibrary.wiley.com
JJ Lee - 2002 - koasas.kaist.ac.kr
… 2-hydroxy-4-methylpyridine by mass spectral analysis. The strain M43 was able to use 2-hydroxy-4-methylpyridine … via initial hydroxylation to 2-hydroxy-4-methylpyridine and 2-hydroxy-…
Number of citations: 0 koasas.kaist.ac.kr
V Ferretti, A Dalpiaz, V Bertolasi, L Ferraro… - Molecular …, 2015 - ACS Publications
… were 57.6 mg of indomethacin; 75.2 mg of co-crystal 1; 84.7 mg of co-crystal 2; 86.9 mg of co-crystal 3; 57.6 mg of indomethacin mixed with 17.6 mg of 2-hydroxy-4-methylpyridine, 27.1 …
Number of citations: 59 pubs.acs.org
M Ebihara, N Kanematsu, T Sakuma, S Noritake… - Inorganica chimica …, 2005 - Elsevier
… The reaction of 1 with Hmhp (2-hydroxy-4-methylpyridine) led to triply bridged [Ir 2 (μ-mhp) 3 (CO) 2 Cl(Hmhp)] (9).In complex 9, all the mhp ligands bridge between the Ir atoms in a …
Number of citations: 7 www.sciencedirect.com
RXF Ren, N Sakai, K Nakanishi - Journal of the American …, 1997 - ACS Publications
… Addition of SeO 2 , however, results in downfield shifts of >1.2 ppm, indicating that 9 tautomerizes to 2-hydroxy-4-methylpyridine (10) by coordination of SeO 2 to the nitrogen atom with …
Number of citations: 67 pubs.acs.org
A Dalpiaz, B Pavan, V Ferretti - Drug Discovery Today, 2017 - Elsevier
… Chemical formulas of indomethacin and the co-formers 2-hydroxy-4-methylpyridine (in its keto form), 2-methoxy-5-nitroaniline, and saccharin in co-crystals or physical mixtures 1, 2, and …
Number of citations: 60 www.sciencedirect.com
J Morris - 1995 - search.proquest.com
The Wet Air Oxidation process has considerable attractions for the disposal of toxic organic wastes. In this thesis, a fundamental study is made of the mechanism of oxidation under wet …
Number of citations: 1 search.proquest.com
A Habibi-Yangjeh, E Pourbasheer… - Monatshefte für Chemie …, 2008 - Springer
Principal component-genetic algorithm-multiparameter linear regression (PC-GA-MLR) and principal component-genetic algorithm-artificial neural network (PC-GA-ANN) models were …
Number of citations: 38 link.springer.com
HR Tsou, X Liu, G Birnberg, J Kaplan… - Journal of medicinal …, 2009 - ACS Publications
… 2-Hydroxy-4-methylpyridine 59 was N-arylated with 3-bromofuran via the copper-catalyzed Ullmann condensation (28) to yield 1-(3-furyl)-4-methyl-pyridone 60. The 4-methyl group of …
Number of citations: 95 pubs.acs.org

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